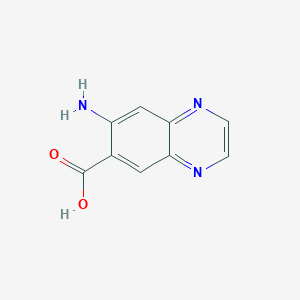

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

Übersicht

Beschreibung

The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

While specific synthesis methods for the compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the presence of the trifluoromethyl group. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, it can react with bromide ions to form a complex .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the trifluoromethyl group. This group can affect the acidity and basicity of compounds, as well as their solubility .Wissenschaftliche Forschungsanwendungen

- Raw Material and Intermediate : 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one serves as an essential raw material and intermediate in organic synthesis. Researchers use it to construct more complex molecules and explore novel chemical reactions .

- Photoinduced Electron Transfer (PET) Sensors : Related compounds, such as 4-(Trifluoromethyl)phenyl isocyanate, have been used in the synthesis of fluorescent PET chemosensors. These sensors detect specific analytes based on changes in fluorescence intensity .

- Electroluminescent Materials : Researchers explore derivatives of 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one for their electroluminescence properties. These materials could be useful in optoelectronic devices .

Organic Synthesis

Fluorescent Chemosensors

Materials Science

Wirkmechanismus

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .

Result of Action

Compounds with similar structures have been shown to have various effects at the molecular and cellular level

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRSLAQHKCXLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2845939.png)

![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)

![1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2845949.png)

![4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2845950.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2845951.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2845952.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2845954.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2845955.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2845956.png)

![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2845957.png)